11-(3-Pentyloxiran-2-YL)undecanoic acid
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Overview
Description
Preparation Methods
The synthesis of 11-(3-Pentyloxiran-2-YL)undecanoic acid involves several steps. One common method includes the epoxidation of unsaturated fatty acids. The reaction conditions often involve the use of peracids or hydrogen peroxide in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
11-(3-Pentyloxiran-2-YL)undecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-(3-Pentyloxiran-2-YL)undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 11-(3-Pentyloxiran-2-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can be incorporated into cellular membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
11-(3-Pentyloxiran-2-YL)undecanoic acid is similar to other long-chain fatty acids, such as:
Vernolic acid:
Leukotoxin B: Another epoxy fatty acid with similar biological properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
CAS No. |
61827-10-9 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
11-(3-pentyloxiran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
InChI Key |
AHXFZOAYPPCFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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